methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions
Thiophene-2-carboxylate Formation: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions.
Hydroxy-alkyl Chain Addition: The final step involves the alkylation of the sulfamoyl group with a suitable hydroxy-alkyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfamoyl group can be reduced to an amine under strong reducing conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid like AlCl₃.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition due to its sulfamoyl group.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The thiophene ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
- Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
Methyl 3-(N-(5-hydroxy-3-(thiophen-2-yl)pentyl)sulfamoyl)thiophene-2-carboxylate is unique due to the presence of both a hydroxy-alkyl chain and a sulfamoyl group, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
IUPAC Name |
methyl 3-[(5-hydroxy-3-thiophen-2-ylpentyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S3/c1-21-15(18)14-13(6-10-23-14)24(19,20)16-7-4-11(5-8-17)12-3-2-9-22-12/h2-3,6,9-11,16-17H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUPWXSVCABJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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